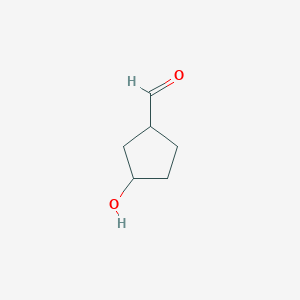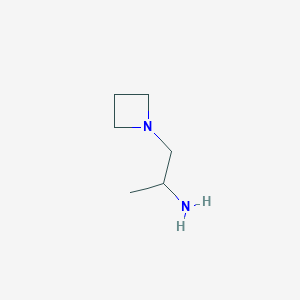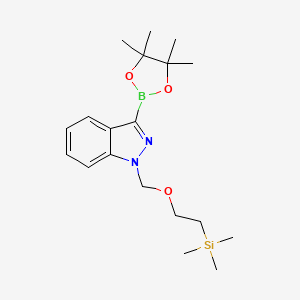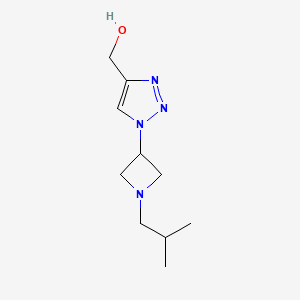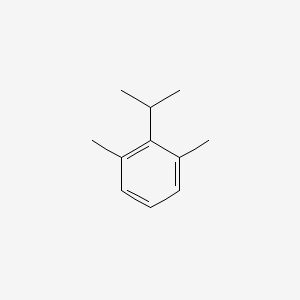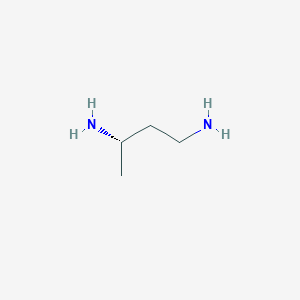
1,3-Butanediamine, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Butanediamine, (S)-, also known as (S)-1,3-diaminobutane, is an organic compound with the molecular formula C₄H₁₂N₂. It is a chiral diamine, meaning it has two amino groups (-NH₂) attached to a butane backbone. This compound is of interest due to its applications in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Butanediamine, (S)- can be synthesized through several methods. One common approach involves the reduction of 1,3-dinitrobutane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. Another method includes the reductive amination of 1,3-butanedione with ammonia or primary amines in the presence of reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of 1,3-butanediamine, (S)- often involves the catalytic hydrogenation of 1,3-dinitrobutane. This process is carried out under high pressure and temperature conditions to achieve high yields and purity. The use of renewable carbon sources for the production of diamines is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
1,3-Butanediamine, (S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted diamines and amides.
科学的研究の応用
1,3-Butanediamine, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with chiral centers.
作用機序
The mechanism of action of 1,3-butanediamine, (S)- involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The presence of two amino groups allows it to form stable complexes with metal ions, which can be utilized in catalysis and material science applications.
類似化合物との比較
Similar Compounds
1,2-Diaminopropane: Similar in structure but with amino groups on adjacent carbon atoms.
1,4-Butanediamine: Has amino groups on the terminal carbon atoms of the butane chain.
1,5-Pentanediamine: Contains an additional carbon atom in the backbone compared to 1,3-butanediamine.
Uniqueness
1,3-Butanediamine, (S)- is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its specific arrangement of amino groups allows for distinct reactivity and interaction with other molecules, making it a versatile compound in various chemical and industrial processes .
特性
CAS番号 |
25139-83-7 |
|---|---|
分子式 |
C4H12N2 |
分子量 |
88.15 g/mol |
IUPAC名 |
(3S)-butane-1,3-diamine |
InChI |
InChI=1S/C4H12N2/c1-4(6)2-3-5/h4H,2-3,5-6H2,1H3/t4-/m0/s1 |
InChIキー |
RGTXVXDNHPWPHH-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](CCN)N |
正規SMILES |
CC(CCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,12-Dibromo-7-(10-bromoanthracen-9-yl)benzo[m]tetraphene](/img/structure/B13341753.png)
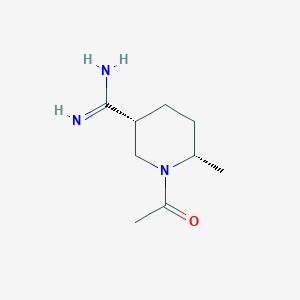
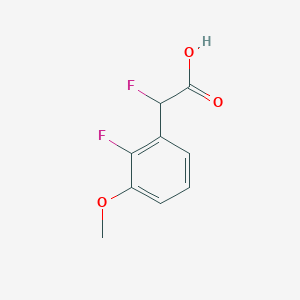
![3-Bromo-2-isopropyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B13341776.png)
